N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}-2H-1,3-benzodioxol-5-amine
Description
Properties
IUPAC Name |
N-[(2-prop-2-enoxyphenyl)methyl]-1,3-benzodioxol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-2-9-19-15-6-4-3-5-13(15)11-18-14-7-8-16-17(10-14)21-12-20-16/h2-8,10,18H,1,9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCCMYWFHRZVAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1CNC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}-2H-1,3-benzodioxol-5-amine typically involves multi-step organic reactions. One common method starts with the preparation of the benzodioxole core, followed by the introduction of the allyloxyphenyl group through nucleophilic substitution reactions. The final step involves the formation of the amine group via reductive amination or other suitable amination techniques.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, requiring detailed process optimization and quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}-2H-1,3-benzodioxol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl and benzodioxole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.
Scientific Research Applications
N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}-2H-1,3-benzodioxol-5-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and material science.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}-2H-1,3-benzodioxol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Substituents on the Benzodioxole Core
- Target Compound: The benzodioxole ring is unsubstituted except for the amine at position 3.
- N-(2-Bromo-4-fluorophenyl)-N-methyl-2H-1,3-benzodioxol-5-amine (): Contains bromo and fluoro substituents on the phenyl ring, with N-methylation. This increases lipophilicity and alters electronic properties compared to the target compound.
- The chlorophenylmethyl group may influence steric hindrance.
Modifications to the Amine Side Chain
- (R)-2-Phenoxycarboxamido-3-(1H-indol-3-yl)-N-(benzo[1,3]dioxol-5-yl)-propanamide (): Incorporates a peptide-like chain with an indole moiety. The benzodioxol-5-amine acts as a terminal group, showing the versatility of this scaffold in drug design. Spectral data (δ 5.93 ppm for benzodioxole protons) and a melting point of 186–188°C highlight distinct physical properties.
- 1-(6,7-Dimethoxybenzo[d][1,3]dioxol-5-yl)propan-2-amine (DMMDA-2, ) : A psychoactive analog with methoxy groups on the benzodioxole ring and a propylamine chain. The dimethoxy groups enhance electron density, contrasting with the allyloxy group’s electrophilic character in the target compound.
Physicochemical Properties
Biological Activity
N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}-2H-1,3-benzodioxol-5-amine is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, focusing on its mechanisms, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A benzodioxole moiety, which is known for various biological activities.
- An allyloxyphenyl group that may contribute to its interaction with biological targets.
Molecular Formula: CHN\O
Molecular Weight: 273.29 g/mol
Research indicates that compounds similar to this compound often exhibit their biological effects through several mechanisms:
- Enzyme Inhibition: Many benzodioxole derivatives act as inhibitors of specific enzymes, including kinases and phosphatases, which are crucial in various signaling pathways.
- Antioxidant Activity: The presence of the benzodioxole structure often correlates with antioxidant properties, potentially reducing oxidative stress in cells.
- Antimicrobial Effects: Some studies suggest that similar compounds possess antimicrobial properties against a range of pathogens.
Antitumor Activity
Several studies have highlighted the antitumor potential of benzodioxole derivatives. For instance:
- Mechanism: These compounds may inhibit key signaling pathways involved in cancer cell proliferation and survival.
- Case Study: A derivative with structural similarities exhibited significant inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) through apoptosis induction.
Anti-inflammatory Effects
The anti-inflammatory properties of related compounds have been documented:
- Mechanism: They may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory prostaglandins.
- Research Findings: In vitro studies demonstrated that certain derivatives reduced the levels of inflammatory markers in macrophages stimulated by lipopolysaccharides (LPS).
Antimicrobial Activity
The compound's potential antimicrobial activity has been explored:
- Mechanism: Similar compounds have shown effectiveness against bacterial strains by disrupting cell wall synthesis or inhibiting protein synthesis.
- Case Study: A related compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli in laboratory settings.
Summary of Biological Activities
| Activity Type | Mechanism | Evidence Source |
|---|---|---|
| Antitumor | Inhibition of cell proliferation | Case studies on MCF-7 and A549 cell lines |
| Anti-inflammatory | COX inhibition | In vitro macrophage studies |
| Antimicrobial | Disruption of bacterial cell functions | Laboratory assays against S. aureus and E. coli |
Q & A
Q. What are the established synthetic routes for preparing N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}-2H-1,3-benzodioxol-5-amine, and what are their key methodological considerations?
The compound can be synthesized via I₂-mediated oxidative cyclodesulfurization , a method adapted from benzoxazole derivative synthesis (). Key steps include:
- Reacting aminophenol derivatives with isothiocyanates to form monothioureas.
- Using iodine as a cost-effective, low-toxicity desulfurizing agent under mild conditions (room temperature, short reaction times).
- Purification via chromatography (e.g., hexane/acetone gradients) to isolate the target compound.
Critical considerations include optimizing stoichiometry to avoid side reactions and selecting substituents (electron-donating/withdrawing groups) to modulate yield .
Q. How is the molecular structure of this compound validated in crystallographic studies?
X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is the gold standard. Key steps:
Q. What in vitro biological assays are recommended for preliminary evaluation of its bioactivity?
- COX inhibition assays : Measure prostaglandin E₂ (PGE₂) reduction in inflammatory models (e.g., LPS-stimulated macrophages) .
- Kinase inhibition profiling : Screen against tyrosine kinases (e.g., c-Src, Abl) using recombinant enzyme assays with ATP competition .
- Cytotoxicity screening (e.g., MTT assay) to establish therapeutic indices.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields and purity?
- DoE (Design of Experiments) : Vary iodine concentration (0.5–2.0 equiv.), solvent polarity (THF vs. DCM), and reaction time (2–24 h) to identify optimal conditions.
- Real-time monitoring : Use HPLC-MS to track intermediate formation and minimize byproducts.
- Salt formation : Convert the free base to a hydrochloride salt for improved crystallinity, as noted in Enamine Ltd’s catalogue .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Controlled replication : Standardize assay protocols (e.g., cell lines, incubation times). For example, discrepancies in COX inhibition may arise from differing PGE₂ measurement methods (ELISA vs. LC-MS) .
- Orthogonal assays : Validate kinase inhibition via Western blot (phosphorylation status) alongside enzymatic assays .
- Structural analogs : Compare activity with derivatives (Table 1) to isolate substituent effects .
Q. Table 1: Biological Activity of Structural Analogs
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(2H-1,3-benzodioxol-5-ylmethyl)-3-(2-methylpropanamido)benzamide | Benzodioxole + amide substituent | Moderate COX inhibition |
| N-(2H-1,3-benzodioxol-5-ylmethyl)-2-(3-cyano...)acetamide | Cyano substituent | Lower anti-inflammatory activity |
Q. What mechanistic insights exist for its kinase inhibition activity?
The compound’s benzodioxole and allyloxy groups may mimic ATP’s adenine ring, enabling competitive binding to kinase domains. Molecular dynamics simulations can map interactions with c-Src’s hydrophobic pocket (e.g., Thr338, Met341). Compare with AZD0530, a quinazoline-based inhibitor with nanomolar c-Src/Abl affinity .
Q. How do structural modifications influence its pharmacokinetics and selectivity?
- Allyloxy group : Enhances metabolic stability by resisting CYP450 oxidation.
- Benzodioxole moiety : Increases blood-brain barrier permeability, as seen in psychoactive analogs (e.g., entactogens) .
- N-methylation : Reduces renal clearance; test via rat PK studies (plasma t½, AUC).
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
